2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
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Overview
Description
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a heterocyclic organic compound with the molecular formula C12H16Cl3NO3 and a molecular weight of 328.619 g/mol . . This compound is primarily used in experimental and research settings.
Preparation Methods
The synthesis of 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves the reaction of 2,4-dichlorophenoxyacetic acid with dimethylaminoethanol in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the COX-2 enzyme, leading to anti-inflammatory effects . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
2-(2,4-Dichlorophenoxy)acetyl chloride: Another related compound used in organic synthesis.
2,4,5-Trichlorophenoxyacetic acid: A compound with similar herbicidal properties but with an additional chlorine atom.
The uniqueness of this compound lies in its specific ester and amine functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
64046-52-2 |
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Molecular Formula |
C12H16Cl3NO3 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H15Cl2NO3.ClH/c1-15(2)5-6-17-12(16)8-18-11-4-3-9(13)7-10(11)14;/h3-4,7H,5-6,8H2,1-2H3;1H |
InChI Key |
GFGAOQSSHHPCRD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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